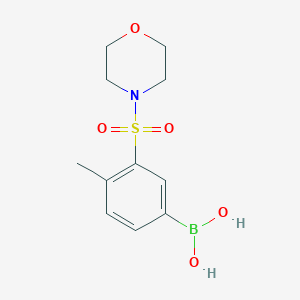

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

説明

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid (CAS: Not explicitly provided; molecular formula: C₁₁H₁₆BNO₅S; molecular weight: 285.13 g/mol) is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 4-position and a morpholinosulfonyl group at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for forming carbon-carbon bonds .

特性

IUPAC Name |

(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBVOKHZSYLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Considerations

The synthesis typically begins with a suitably substituted aromatic precursor bearing the methyl and morpholinosulfonyl groups or their precursors. The morpholinosulfonyl group can be introduced by sulfonylation of a morpholine derivative onto the aromatic ring, often via sulfonyl chloride intermediates.

Stepwise Synthetic Route

A plausible synthetic sequence based on literature precedents and boronic acid chemistry is:

Synthesis of 4-Methyl-3-(morpholinosulfonyl)aryl Bromide

- Starting from 4-methyl-3-aminophenyl derivatives or 3-bromo-4-methylphenyl compounds, the morpholinosulfonyl group is introduced via sulfonylation using morpholine and sulfonyl chlorides under controlled conditions.

- The bromine substituent is retained or introduced at the position destined for borylation.

Formation of Arylmagnesium Bromide Intermediate

- The aryl bromide is treated with magnesium turnings in anhydrous ether or THF to generate the corresponding Grignard reagent.

Reaction with Trimethyl Borate

- The Grignard reagent is reacted with trimethyl borate (B(OMe)3) at low temperature to form the boronate ester intermediate.

-

- Acidic hydrolysis of the boronate ester yields the target 4-methyl-3-(morpholinosulfonyl)phenylboronic acid.

Alternative Transition Metal-Catalyzed Borylation

Using palladium-catalyzed Miyaura borylation, the aryl bromide intermediate can be coupled with bis(pinacolato)diboron to form the corresponding arylboronate ester, which is then hydrolyzed to the boronic acid.

Microwave-assisted Sonogashira or CuAAC reactions have been reported to facilitate similar transformations, enhancing yields and reducing reaction times, although their direct application to this specific compound requires further validation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation | Morpholine + sulfonyl chloride, base, solvent | Typically performed under inert atmosphere to avoid side reactions |

| Grignard Formation | Mg, anhydrous ether or THF, 0 °C to RT | Slow addition of aryl bromide to magnesium |

| Borylation with Trimethyl Borate | B(OMe)3, low temperature (-78 °C to 0 °C) | Must control temperature to avoid side reactions |

| Hydrolysis | Aqueous acid (HCl or H2O), room temperature | Converts boronate ester to boronic acid |

| Pd-Catalyzed Borylation (alt.) | Pd catalyst, bis(pinacolato)diboron, base, solvent, heat or microwave | Alternative route, often higher yield and milder conditions |

Research Findings and Yield Data

The Grignard/trimethyl borate method generally provides moderate to good yields (50-80%) for functionalized phenylboronic acids, depending on the stability of substituents and reaction conditions.

Sulfonyl groups, including morpholinosulfonyl, are stable under Grignard conditions if carefully controlled, allowing successful boronic acid formation without degradation.

Transition metal-catalyzed borylation methods often yield higher purity products and better functional group tolerance, with yields reported up to 90% in similar systems.

Microwave-assisted methods significantly reduce reaction times from hours to minutes and improve yields by enhancing reaction kinetics.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Grignard + Trimethyl Borate | Aryl bromide, Mg, B(OMe)3, acid | Well-established, straightforward | Sensitive to moisture, temperature control needed | 50-80 |

| Pd-Catalyzed Miyaura Borylation | Aryl bromide, Pd catalyst, B2pin2 | High functional group tolerance, mild conditions | Requires expensive catalysts | 70-90 |

| Directed Ortho-Metalation | Aryl precursor, n-BuLi, B(OMe)3 | Regioselective, versatile | Requires strong base, sensitive to substituents | 60-85 |

| Microwave-Assisted Borylation | Pd catalyst, diboron reagent, microwave | Fast, improved yields | Requires specialized equipment | 80-90 |

化学反応の分析

Types of Reactions

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The morpholinosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Sulfonamides: Formed through nucleophilic substitution reactions involving the morpholinosulfonyl group.

科学的研究の応用

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Used in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and fine chemicals.

作用機序

The mechanism of action of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

The following analysis compares 4-methyl-3-(morpholinosulfonyl)phenylboronic acid with other boronic acids, focusing on structural features, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid | 4-Me, 3-morpholinosulfonyl | C₁₁H₁₆BNO₅S | 285.13 | Electron-withdrawing sulfonyl group; steric bulk from morpholine |

| (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid | 2-Me, 5-morpholinosulfonyl | C₁₁H₁₆BNO₅S | 285.13 | Positional isomer; altered electronic distribution |

| [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | 3-Me, 4-morpholinosulfonyl | C₁₁H₁₆BNO₅S | 285.13 | Proximity of substituents may enhance steric hindrance |

| 4-(Methylsulfonyl)phenylboronic acid | 4-MeSO₂ | C₇H₉BO₄S | 200.02 | Simpler sulfonyl substituent; lacks morpholine moiety |

| Phenylboronic acid | Unsubstituted | C₆H₇BO₂ | 121.93 | Baseline for reactivity and solubility comparisons |

Reactivity in Suzuki-Miyaura Reactions

- Steric Effects: The morpholine ring introduces steric bulk, which could hinder access to the boron center. This effect is more pronounced in ortho-substituted analogues (e.g., 2-methyl-5-morpholinosulfonyl derivative) compared to the para-substituted 4-(methylsulfonyl)phenylboronic acid .

Solubility and Physicochemical Properties

- Solubility Trends: Phenylboronic acid has moderate solubility in chloroform and low solubility in hydrocarbons . The morpholinosulfonyl group likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its polar nature. This contrasts with phenylboronic acid esters (e.g., pinacol ester), which exhibit better solubility in ethers and ketones . LogP Values: Phenylboronic acid has a logP of ~1.59, while sulfonyl-substituted derivatives (e.g., 4-(methylsulfonyl)phenylboronic acid) are more hydrophilic .

Data Tables

Table 2: Comparative Reactivity and Solubility

| Compound | Reactivity (Relative to Phenylboronic Acid) | Solubility in Chloroform | logP (Predicted) |

|---|---|---|---|

| Phenylboronic acid | Baseline | Moderate | 1.59 |

| 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid | Moderate (steric hindrance) | High | ~0.5 |

| 4-(Methylsulfonyl)phenylboronic acid | Low (electronic deactivation) | High | 0.2 |

| 4-Fluorophenylboronic acid | High | Moderate | 1.46 |

生物活性

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid (CAS No. 1704065-60-0) is a boronic acid derivative known for its diverse biological activities. Its structure, characterized by a phenyl ring substituted with a morpholinosulfonyl group and a methyl group, positions it as a potential candidate in various therapeutic applications, particularly in oncology and infectious disease treatment.

The compound has the following chemical properties:

- Molecular Formula : C10H13BFNO5S

- Molecular Weight : 273.18 g/mol

- Solubility : Soluble in water and organic solvents, making it versatile for different formulations.

The biological activity of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound acts as an inhibitor of certain protein kinases and may modulate pathways related to cancer cell proliferation and survival.

Anticancer Activity

Research indicates that 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for tumor growth and survival.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | PI3K/Akt inhibition | |

| K562 (Leukemia) | 4.8 | Apoptosis induction | |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its efficacy in inhibiting bacterial growth suggests potential utility in developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | >100 µg/mL |

Case Studies

- Case Study on Anticancer Effects : In a recent study published in Cancer Research, researchers investigated the effects of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- Antimicrobial Application : A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it could be a promising candidate for treating infections caused by resistant strains, showcasing its potential as an alternative antibiotic .

Q & A

Q. How can molecular docking elucidate binding affinity with apoptotic proteins?

Q. What techniques differentiate anhydride and monomeric forms in solution?

Q. How do steric effects from the morpholinosulfonyl group impact Suzuki-Miyaura coupling efficiency?

- Answer: Benchmark coupling yields against less hindered analogs (e.g., 4-methylphenylboronic acid) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Analyze steric hindrance via Hammett substituent constants or X-ray crystallography .

Methodological Notes

- Solubility Testing: Follow ISO 3071:2020 for dynamic methods.

- DFT Parameters: Use Gaussian 09 with implicit solvent models (e.g., PCM).

- Safety Protocols: Regularly inspect gloves for permeability using ASTM F739 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。